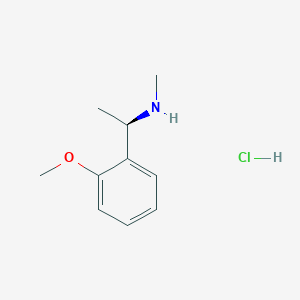

(R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride

Description

(R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride (CAS: 704892-60-4) is a chiral amine derivative with a molecular formula of C₉H₁₄ClNO and a molecular weight of 187.67 g/mol . Structurally, it features a 2-methoxyphenyl group attached to an ethanamine backbone, where the amine nitrogen is methyl-substituted. The (R)-enantiomer is distinguished by its stereochemistry, as confirmed by its InChIKey (NTKNCZHNEDRTEP-OGFXRTJISA-N) and SMILES notation (Cl.O(C)C1=CC=CC=C1C@@HN) . This compound is primarily utilized in research settings for exploring stereochemical effects in receptor binding, catalytic processes, and host-guest chemistry .

Propriétés

IUPAC Name |

(1R)-1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRXKFUTELPFRI-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methoxybenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 2-methoxybenzaldehyde with a chiral amine, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride may involve large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the desired enantiomer in high enantiomeric excess.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound to secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of alkyl or acyl groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients

One of the primary applications of (R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is its role as an intermediate in the synthesis of pharmaceutical compounds, particularly beta-adrenergic agonists. For instance, it is utilized in the synthesis of (R,R)-formoterol, a long-acting beta-2 adrenergic agonist used for treating asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Synthesis Pathway of Formoterol

| Step | Reaction Description | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| 1 | Reaction with p-methoxy phenylacetone | 85 | >99.5 |

| 2 | Hydrogenation to form chiral amine intermediate | - | - |

| 3 | Coupling with (R)-1-(4-(benzyloxy)-3-formamido group phenyl)-ethylene bromohydrin | High yield | >99.5 |

The synthesis method emphasizes high yield and excellent enantioselectivity, making it favorable for industrial applications .

1.2. Neuropharmacological Studies

Recent studies have indicated that derivatives of (R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride, such as 25I-NBOMe, exhibit significant neuropharmacological properties. These compounds have been associated with hallucinogenic effects and are being studied for their interactions with serotonin receptors . The clinical implications include potential therapeutic uses as well as risks related to abuse and toxicity.

Toxicological Studies

The compound has been implicated in various toxicological studies due to its structural similarities to other psychoactive substances. For example, case reports document adverse effects following exposure to related compounds like 25I-NBOMe, highlighting the need for careful monitoring and understanding of metabolic pathways .

Table 2: Toxicological Findings Related to Derivatives

| Compound | Effects Observed | Detection Method |

|---|---|---|

| 25I-NBOMe | Tachycardia, hypertension | LC-MS/MS |

| 25H-NBOMe | Agitation, confusion | UPLC-time-of-flight MS |

Research on Metabolic Pathways

Research has also focused on the metabolism of (R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride derivatives. Studies suggest that metabolites can be detected in urine, which may aid in understanding their pharmacokinetics and potential health consequences .

Table 3: Metabolites Identified

| Metabolite Name | Detection Method |

|---|---|

| Hydroxylated derivatives | Quantitative analysis |

| Dehydrogenated compounds | Mass spectrometry |

Mécanisme D'action

The mechanism of action of ®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

HBK Series (HBK14–HBK19)

- Structural Features: These piperazine derivatives share the 2-methoxyphenyl group but incorporate phenoxyethoxyethyl or phenoxypropyl side chains (e.g., HBK15: 2-chloro-6-methylphenoxy; HBK18: 2,4,6-trimethylphenoxy) .

- Key Differences: Unlike the target compound’s ethanamine core, HBK compounds have a piperazine ring, which enhances rigidity and alters receptor affinity.

N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine Hydrochloride (Compound 29)

- Structural Features : Retains the 2-methoxyphenyl group but introduces a fluorinated cyclopropylmethylamine moiety .

- Pharmacological Data : Targets serotonin 5-HT₂C receptors with high selectivity (Ki < 10 nM). The cyclopropane ring enhances conformational restraint, improving receptor binding compared to flexible ethanamine derivatives .

Substituent Position Isomerism

N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine Hydrochloride

Halogenated Analogues

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine Hydrochloride

- Structural Features : Replaces the 2-methoxy group with a 2-chloro substituent (CAS: 2250243-77-5) .

- Electronic Effects : The electron-withdrawing chlorine atom decreases electron density on the aromatic ring, reducing hydrogen-bonding capacity compared to methoxy derivatives. This may lower solubility but enhance metabolic stability .

Stereochemical and Backbone Modifications

(2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine Hydrochloride

Comparative Data Table

Key Research Findings

- Receptor Selectivity : Compounds with rigid backbones (e.g., cyclopropylmethylamine in Compound 29) exhibit higher 5-HT₂C receptor affinity than flexible ethanamine derivatives .

- Substituent Effects : 2-Methoxy groups enhance hydrogen-bonding interactions, while halogen substituents (e.g., chlorine in HBK15) improve lipophilicity and bioavailability .

- Stereochemical Influence : The (R)-configuration in the target compound is critical for enantioselective binding, as mirrored in (R,R)-configured propan-2-amine derivatives .

Activité Biologique

(R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and applications in scientific research.

The compound is characterized by its chiral nature and the presence of a methoxyphenyl group, which influences its reactivity and biological interactions. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of (R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT_2 receptor subtypes. These receptors are involved in numerous physiological processes including mood regulation, cognition, and perception.

- Agonistic Activity : The compound may act as an agonist at specific serotonin receptors, influencing neurotransmitter release and modulating various biochemical pathways related to mood and anxiety.

- Antagonistic Activity : Alternatively, it may exhibit antagonistic properties that could help mitigate excessive serotonergic signaling associated with certain psychiatric conditions.

Biological Activity Data

Research has demonstrated several biological activities of (R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride as summarized in the following table:

Case Studies

Several studies have explored the biological effects of (R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride:

- Serotonin Modulation : A study highlighted its potential as a selective agonist for 5-HT_2A receptors, which are implicated in the modulation of mood and perception. The compound exhibited significant binding affinity, suggesting therapeutic potential for depression and anxiety disorders .

- Neuroprotective Effects : Research indicated that the compound could reduce neuroinflammation in animal models, supporting its use in neurodegenerative diseases. This was evidenced by decreased levels of pro-inflammatory cytokines following treatment .

- Antitumor Activity : In vitro studies demonstrated that (R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride inhibited the proliferation of various cancer cell lines, suggesting a role in cancer therapy development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.